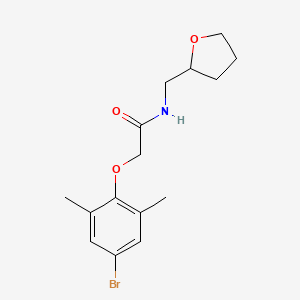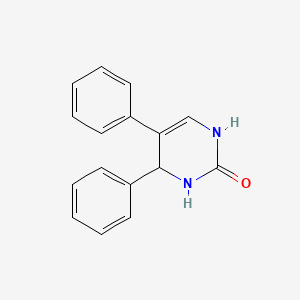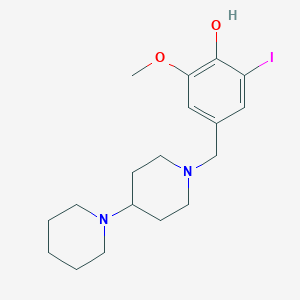
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BRD0705, is a small molecule compound that has shown promising results in scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it a valuable tool in biochemical and physiological studies.
Wirkmechanismus
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide binds to a specific pocket on the BRD4 protein, known as the bromodomain, and prevents it from interacting with its target genes. This results in the downregulation of gene expression and can lead to changes in cell behavior, such as reduced proliferation or increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and disease model being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, potentially making it a valuable tool for cancer therapy. In addition, this compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its high selectivity for the BRD4 protein, which allows for specific modulation of gene expression. However, one limitation is that it may not be effective in all cell types or disease models, as the activity of BRD4 can vary depending on the context.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide. One potential avenue is to investigate its therapeutic potential in specific cancer types, such as leukemia or lymphoma. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis or asthma. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound and how it may interact with other proteins in the cell.
Synthesemethoden
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy) acetic acid with tetrahydro-2-furanylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied in scientific research applications due to its ability to selectively inhibit the activity of a specific protein, known as bromodomain-containing protein 4 (BRD4). This protein plays a crucial role in the regulation of gene expression and has been implicated in various diseases, including cancer and inflammation. By inhibiting the activity of BRD4, this compound can modulate gene expression and potentially provide therapeutic benefits for these diseases.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-10-6-12(16)7-11(2)15(10)20-9-14(18)17-8-13-4-3-5-19-13/h6-7,13H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVFZRQWPDTSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2CCCO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5022660.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)
![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)

![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)
![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)